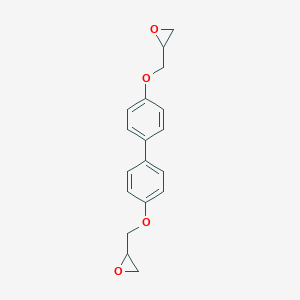

4,4'-Bis(2,3-epoxypropoxy)biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRVXYJWUUMVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947511 | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90837-23-3, 2461-46-3 | |

| Record name | YL 6121 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90837-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2461-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Bis(2,3-epoxypropoxy)biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(2,3-epoxypropoxy)biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,4'-Bis(2,3-epoxypropoxy)biphenyl: Chemical Structure and Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 4,4'-Bis(2,3-epoxypropoxy)biphenyl. This biphenyl-based epoxy resin is a significant compound in polymer science, valued for the rigidity and stability imparted by its biphenyl backbone, which contributes to enhanced mechanical strength, thermal stability, and chemical resistance in resulting polymers.[1]

Chemical Structure and Identification

This compound is a diepoxide compound with the chemical formula C₁₈H₁₈O₄.[2] Its structure consists of a central biphenyl core with two glycidyl ether groups attached at the 4 and 4' positions.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane[2] |

| CAS Number | 2461-46-3 |

| Molecular Formula | C₁₈H₁₈O₄[2] |

| Molecular Weight | 298.33 g/mol |

| Canonical SMILES | C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4 |

| InChI Key | OZRVXYJWUUMVOW-UHFFFAOYSA-N[] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various fields, including the formulation of high-performance epoxy resins for electronics, aerospace, and automotive industries.[1]

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 156 °C | [4] |

| Boiling Point | 473.6 °C at 760 mmHg | [4] |

| Density | 1.226 g/cm³ | [][4] |

| Flash Point | 171.5 °C | [4] |

| Topological Polar Surface Area | 43.5 Ų | [2][5] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 7 | [5] |

Synthesis Pathways

The primary industrial route for the synthesis of this compound involves the reaction of 4,4'-biphenol with epichlorohydrin.[1] This can be achieved through either a one-step or a two-step process. The two-step method is often preferred as it allows for better control over the molecular weight distribution and can lead to a product with higher purity and a lower content of hydrolyzable chlorine, which is crucial for electronic-grade epoxy resins.

Two-Step Synthesis Pathway

The two-step synthesis involves an initial ring-opening etherification of 4,4'-biphenol with an excess of epichlorohydrin, followed by a dehydrochlorination ring-closure reaction in the presence of a base.

Experimental Protocols

The following is a detailed experimental protocol for the two-step synthesis of this compound, based on established methodologies.

Materials and Equipment

-

4,4'-Biphenol

-

Epichlorohydrin

-

Phase-transfer catalyst (e.g., benzyl trimethyl ammonium chloride)

-

Sodium hydroxide (solid)

-

Toluene

-

Deionized water

-

Three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser with a water trap

-

Vacuum distillation apparatus

-

High-performance liquid chromatography (HPLC) system

-

Melting point apparatus

-

Infrared spectrometer

-

Nuclear magnetic resonance (NMR) spectrometer

-

Mass spectrometer

Synthesis Procedure

Step 1: Ring-Opening Etherification

-

In a three-necked flask, combine 20 grams of 4,4'-biphenol, 400 grams of epichlorohydrin, and 0.2 grams of benzyl trimethyl ammonium chloride as a phase-transfer catalyst.

-

With nitrogen protection, heat the mixture to 80 °C while stirring.

-

Maintain the reaction at this temperature for approximately 4 hours. Monitor the reaction progress by HPLC until the content of 4,4'-biphenol is less than 0.5% (mass percent).

-

Once the reaction is complete, remove the excess epichlorohydrin by vacuum distillation. The final distillation temperature should reach 100 °C at a vacuum of 0.075 MPa.

Step 2: Ring-Closure Reaction

-

To the reaction system containing the chlorohydrin intermediate, add 400 grams of toluene.

-

Add 13 grams of solid sodium hydroxide in three portions while stirring.

-

Maintain the reaction at 80 °C for 1 hour.

-

Increase the temperature to 110 °C to reflux the toluene. Continuously remove the water generated during the reaction using a water trap.

-

Monitor the reaction by HPLC. The reaction is complete when the content of this compound is greater than 99%. This typically takes around 8 hours.

Purification

-

After the reaction is complete, wash the mother liquor with tap water and then with deionized water to remove the phase-transfer catalyst and any inorganic salts.

-

Cool the mother liquor to precipitate the product.

-

Isolate the solid product by filtration or centrifugation.

-

Dry the product under vacuum to obtain pure this compound.

Characterization Data

The synthesized product can be characterized using various analytical techniques to confirm its structure and purity.

Table 3: Characterization Data

| Analysis | Result |

| Epoxide Value | 0.65 - 0.67 |

| Melting Range | 159.1 - 160.4 °C |

| Elemental Analysis (C) | Measured: 72.02%, Calculated: 72.5% |

| Elemental Analysis (H) | Measured: 6.03%, Calculated: 6.0% |

The infrared (IR) spectrum should show characteristic peaks for the epoxy group and the biphenyl structure. The ¹H-NMR and mass spectrometry data should also be consistent with the structure of this compound.

Experimental Workflow

The overall workflow for the synthesis, purification, and characterization of this compound is summarized in the following diagram.

References

Physical and chemical properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4,4'-Bis(2,3-epoxypropoxy)biphenyl. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document details the compound's key characteristics, provides a thorough experimental protocol for its synthesis and purification, and explores its current and potential applications. While information on the specific signaling pathways directly affected by this compound is limited, this guide discusses its toxicological profile and the metabolic pathways of structurally similar compounds to provide a scientifically grounded perspective on its potential biological interactions.

Physical and Chemical Properties

This compound is a solid organic compound notable for its bifunctional epoxy groups. These reactive sites are key to its utility in polymerization and cross-linking applications. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈O₄ | |

| Molecular Weight | 298.33 g/mol | |

| CAS Number | 2461-46-3 | |

| Melting Point | 156 °C | |

| Boiling Point | 473.6 °C at 760 mmHg | |

| Density | 1.226 g/cm³ | |

| Appearance | White powder/solid | |

| Solubility | Insoluble in water. Soluble in organic solvents. | |

| XLogP3-AA | 2.9 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 7 | |

| Topological Polar Surface Area | 43.5 Ų |

Synthesis and Purification: An Experimental Protocol

The primary route for the synthesis of this compound is the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a phase-transfer catalyst and a base. The following is a detailed two-step experimental protocol adapted from established synthetic methods.

Step 1: Ring-Opening Etherification

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 20 grams of 4,4'-biphenol, 400 grams of epichlorohydrin, and 0.2 grams of benzyltriethylammonium chloride as a phase-transfer catalyst.

-

Reaction Conditions: Heat the mixture to 80°C under a nitrogen atmosphere and maintain this temperature for 4-5 hours.

-

Monitoring: Monitor the reaction progress using high-performance liquid chromatography (HPLC) until the content of 4,4'-biphenol is less than 0.5% (by mass).

-

Removal of Excess Reagent: Once the reaction is complete, begin vacuum distillation to remove the excess epichlorohydrin. The final distillation temperature should reach 100°C under a vacuum of 0.075 MPa.

Step 2: Ring-Closure Reaction and Purification

-

Solvent Addition: To the reaction system from Step 1, add 400 grams of toluene.

-

Base Addition and Reaction: Add 13 grams of sodium hydroxide (NaOH) in three portions. Heat the mixture to 80°C and allow it to react for 1 hour.

-

Dehydration: Increase the temperature to 110°C to reflux the toluene. Continuously remove the water generated during the reaction using a water-oil separator.

-

Monitoring: Continue the dehydration and reaction for approximately 8 hours, monitoring the product formation by HPLC. The reaction is considered complete when the content of this compound is greater than 99%.

-

Washing and Purification:

-

Cool the reaction mixture and add tap water, followed by deionized water, to wash the organic phase and remove inorganic salts and the phase-transfer catalyst.

-

Separate the aqueous and organic layers.

-

The purified product can be obtained by removal of the toluene solvent under reduced pressure.

-

Caption: Synthesis workflow for this compound.

Applications

The unique structure of this compound, featuring a rigid biphenyl core and two reactive epoxy groups, makes it a valuable component in high-performance polymers.

-

Epoxy Resins: It serves as a key monomer or cross-linking agent in the production of epoxy resins. The rigidity of the biphenyl backbone enhances the mechanical strength, thermal stability, and chemical resistance of the resulting polymers. These high-performance materials are utilized in demanding applications within the electronics, aerospace, and automotive industries.

-

Adhesives and Coatings: Formulations incorporating this compound are used to create strong structural adhesives and protective coatings. These products exhibit excellent adhesion to various substrates, high abrasion resistance, and resilience against chemical degradation.

-

Composite Materials: It is a component in the matrix of composite materials, such as carbon fiber and glass fiber reinforced polymers.

-

Reactive Diluent: In some epoxy formulations, it can act as a reactive diluent to reduce the viscosity of the resin mixture, which improves its processability and handling.

Biological Activity and Toxicology

The biological effects of this compound are an area of active interest, particularly concerning its toxicological profile and potential therapeutic applications.

Toxicological Profile

Studies have indicated that uncured this compound may possess mutagenic and carcinogenic properties. It is also considered a potential skin sensitizer, and prolonged or repeated exposure may lead to allergic reactions. As with many epoxy compounds, appropriate safety precautions, including the use of personal protective equipment, are essential during handling.

Potential Anticancer Activity

There is emerging interest in this compound for its potential as an anti-cancer agent, with some research suggesting it can inhibit the growth of certain cancer cells. However, the precise mechanisms of action and the specific signaling pathways involved have not yet been fully elucidated for this particular compound.

Metabolic Pathway of a Structurally Related Compound

Caption: Postulated metabolic pathway of DGEBPA, a structural analog.

Future Perspectives

This compound remains a compound of significant interest in both material science and toxicology. Future research will likely focus on several key areas:

-

Elucidation of Biological Mechanisms: In-depth studies are needed to determine the specific molecular targets and signaling pathways affected by this compound, which will be crucial for both assessing its health risks and exploring its therapeutic potential.

-

Development of Safer Alternatives: Given the toxicological concerns, there is a need for the development of new epoxy resins with similar high-performance characteristics but with improved biocompatibility.

-

Advanced Applications: Further research into the unique properties conferred by the biphenyl structure may lead to the development of novel materials with tailored thermal, mechanical, and electronic properties for advanced applications.

This technical guide provides a solid foundation of the current knowledge on this compound. As research progresses, a more complete understanding of this versatile compound will undoubtedly emerge, paving the way for new innovations and applications.

Spectroscopic data (NMR, FTIR, Mass Spec) for 4,4'-Bis(2,3-epoxypropoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key monomer in the synthesis of high-performance epoxy resins and a molecule of interest in materials science and potentially in drug development scaffold design. This document presents available and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring such data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This information is crucial for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.48 | d | 4H | Aromatic protons (ortho to ether linkage) |

| 6.96 | d | 4H | Aromatic protons (meta to ether linkage) |

| 4.28 - 3.90 | m | 4H | -O-CH₂ -CH(O)CH₂ |

| 3.35 | m | 2H | -O-CH₂-CH (O)CH₂ |

| 2.90 | dd | 2H | -O-CH₂-CH(O)CH₂ (trans) |

| 2.75 | dd | 2H | -O-CH₂-CH(O)CH₂ (cis) |

Note: The chemical shifts for the epoxy group protons are based on data from a Chinese patent (CN102030726B) and may vary slightly depending on the solvent and spectrometer frequency. The aromatic proton shifts are consistent with those of 4,4'-disubstituted biphenyls.

1.1.2. ¹³C NMR Data (Predicted)

The carbon-13 NMR data provides insight into the carbon skeleton of the molecule. The following are predicted chemical shifts based on the analysis of similar structures.

| Chemical Shift (δ) ppm | Assignment |

| 158.0 | Aromatic C-O |

| 138.5 | Aromatic C-C (biphenyl linkage) |

| 128.0 | Aromatic CH (ortho to ether) |

| 115.0 | Aromatic CH (meta to ether) |

| 70.0 | -O-CH₂ - |

| 50.0 | CH (epoxide) |

| 44.5 | CH₂ (epoxide) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3050 - 3000 | Aromatic C-H stretch |

| 2927 | Asymmetric CH₂ stretch (aliphatic) |

| 2874 | Symmetric CH₂ stretch (aliphatic) |

| 1605, 1500 | Aromatic C=C skeletal vibrations |

| 1242 | Asymmetric C-O-C stretch (aryl ether) |

| 1036 | Symmetric C-O-C stretch (aryl ether) |

| 909 | Asymmetric epoxy ring vibration (C-O stretch) |

| 825 | p-Disubstituted benzene C-H out-of-plane bend |

Data is based on characteristic infrared absorption frequencies and data presented in Chinese patent CN102030726B.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion |

| 298.12 | [M]⁺ (Molecular Ion) |

| 241.09 | [M - C₃H₅O]⁺ |

| 184.08 | [M - 2(C₃H₅O)]⁺ |

| 155.05 | [C₁₂H₉O]⁺ |

| 128.06 | [C₁₀H₈]⁺ |

The molecular ion peak [M]⁺ is expected at an m/z of approximately 298.12, corresponding to the molecular formula C₁₈H₁₈O₄. The fragmentation pattern is predicted to involve the loss of the epoxypropoxy side chains.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker Avance series) with a field strength of at least 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

Sample Preparation : Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse sequence.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

-

Spectral Width : 0-12 ppm.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans : 1024 or more scans to achieve a good signal-to-noise ratio.

-

Spectral Width : 0-220 ppm.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the internal standard (TMS).

FTIR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

-

Sample Preparation :

-

KBr Pellet Method : Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans.

-

Background : A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

-

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source or a Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

GC-MS (EI) Method :

-

Sample Introduction : Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) and inject it into the GC.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., HP-5ms).

-

Injector Temperature : 250 °C.

-

Oven Program : Start at a suitable temperature (e.g., 100 °C), then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 500.

-

Source Temperature : 230 °C.

-

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose a fragmentation pathway consistent with the observed peaks.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

A Comprehensive Technical Guide to the Thermal Properties and Stability of 4,4'-Bis(2,3-epoxypropoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Bis(2,3-epoxypropoxy)biphenyl is a diepoxide monomer that serves as a crucial building block in the synthesis of high-performance epoxy resins. Its rigid biphenyl backbone imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting cured polymers. These properties make it a material of significant interest in various advanced applications, including electronics, aerospace, and structural adhesives. In the context of drug development, understanding the thermal behavior of such compounds is critical for formulation, processing, and stability assessment of drug delivery systems or medical devices. This technical guide provides an in-depth analysis of the thermal properties and stability of the uncured this compound monomer, complete with experimental protocols and visual representations of analytical workflows and potential degradation pathways.

Thermal Properties of Uncured this compound

The thermal characteristics of the uncured monomer are fundamental to its processing and handling. The following table summarizes the key quantitative data available for this compound. It is important to note that the glass transition temperature (Tg) for the uncured monomer is not widely reported and can be influenced by the purity of the sample. The value presented is a general approximation for uncured epoxy resins.

| Property | Value | Notes |

| Melting Point (°C) | 156 | [1] |

| Boiling Point (°C) | 473.6 at 760 mmHg | [1] |

| Glass Transition Temperature (Tg) (°C) | ~ -34 | This is an estimated value for a generic uncured epoxy resin and may vary for this compound.[2] |

Note: The thermal properties, particularly the melting point, are sensitive to the specific chemical structure. For instance, the related compound 4,4'-Bis(2,3-epoxypropoxy)-3,3',5,5'-tetramethylbiphenyl exhibits a lower melting point of 105°C.

Thermal Stability of this compound

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of a material by monitoring its mass change as a function of temperature. While specific TGA data for the uncured this compound monomer is limited in publicly available literature, the thermal decomposition of cured epoxy resins based on this monomer generally commences at temperatures around 300°C. The rigid biphenyl structure contributes to a higher char yield at elevated temperatures compared to more flexible epoxy systems like those based on bisphenol A.

A plausible thermal decomposition of this compound under inert atmosphere is expected to proceed through the cleavage of the ether linkages and subsequent fragmentation of the biphenyl core at higher temperatures.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining accurate and reproducible data. The following sections outline the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) applicable to the characterization of this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of a material, including melting point and glass transition temperature.

Instrumentation: A heat-flux DSC or a power-compensation DSC equipped with a suitable cooling system.

Sample Preparation:

-

Accurately weigh 5-10 mg of the uncured this compound monomer into a standard aluminum DSC pan.

-

Hermetically seal the pan to prevent any volatilization during the analysis.

-

Prepare an empty, sealed aluminum pan to serve as a reference.

Measurement Parameters:

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., -50°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected melting point (e.g., 200°C).

-

Cool the sample back to the starting temperature at a controlled rate.

-

A second heating ramp may be performed to analyze the glass transition of the amorphous solid after melting and cooling.

-

-

Atmosphere: Inert gas, such as nitrogen, with a constant purge rate (e.g., 50 mL/min).

Data Analysis:

-

The melting point (Tm) is determined as the peak temperature of the endothermic melting event.

-

The glass transition temperature (Tg) is identified as a step-change in the heat flow curve, typically determined at the midpoint of the transition.

Thermogravimetric Analysis (TGA)

TGA is utilized to assess the thermal stability and decomposition profile of the material.

Instrumentation: A thermogravimetric analyzer capable of precise weight measurement as a function of temperature.

Sample Preparation:

-

Accurately weigh 5-10 mg of the uncured this compound monomer into a ceramic or platinum TGA pan.

Measurement Parameters:

-

Temperature Program:

-

Equilibrate the sample at room temperature.

-

Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 800°C).

-

-

Atmosphere: Inert gas, such as nitrogen, or an oxidative atmosphere like air, with a constant purge rate (e.g., 50 mL/min).

Data Analysis:

-

The onset of decomposition is determined from the temperature at which a significant weight loss begins.

-

The temperatures for specific percentage weight losses (e.g., 5%, 10%, 50%) are recorded to characterize the decomposition profile.

-

The final residue percentage at the end of the analysis provides information on the char formation.

Visualizations

To further elucidate the experimental and theoretical aspects of the thermal analysis of this compound, the following diagrams are provided.

Caption: Experimental workflow for thermal analysis.

Caption: Plausible thermal decomposition pathway.

References

An In-depth Technical Guide to 4,4'-bis(2,3-epoxypropoxy)biphenyl (CAS 2461-46-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, toxicological hazards, and potential mechanisms of action of 4,4'-bis(2,3-epoxypropoxy)biphenyl (CAS number 2461-46-3). This bifunctional epoxy compound is utilized in the production of epoxy resins and has been investigated for its potential as an anticancer agent. This document consolidates key data on its physicochemical characteristics, summarizes toxicological findings from acute oral and dermal toxicity studies, skin sensitization assays, and mutagenicity tests, and presents detailed experimental protocols for these critical evaluations. Furthermore, this guide illustrates the metabolic pathway of the compound and a proposed mechanism of action related to topoisomerase inhibition through detailed diagrams.

Chemical and Physical Properties

This compound is a solid, bifunctional epoxy compound. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 2461-46-3 | |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.33 g/mol | [1] |

| IUPAC Name | 2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane | [1] |

| Synonyms | 4,4'-Biphenyldiol diglycidyl ether, Biphenyl-4,4'-diylbis(glycidyl ether), p,p'-Bisphenol diglycidyl ether | [2] |

| Melting Point | 156 °C | [3] |

| Boiling Point | 473.6 °C at 760 mmHg | [3] |

| Density | 1.226 g/cm³ | [3] |

| Flash Point | 171.5 °C | [3] |

Toxicological Profile and Hazards

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The compound exhibits low acute toxicity but is a known skin sensitizer. There are conflicting reports regarding its genotoxic and carcinogenic potential, indicating a need for further investigation.

Acute Toxicity

Studies on the acute toxicity of this compound indicate a low order of toxicity via both oral and dermal routes of exposure.

| Study | Species | Route | LD50 | Observations |

| Acute Oral Toxicity | Rat | Oral | > 5000 mg/kg | No compound-related mortality or signs of toxicity were observed.[4] |

| Acute Dermal Toxicity | Rat | Dermal | > 2000 mg/kg | No mortality, systemic toxicity, or local skin effects were observed.[3] |

Skin Sensitization

This compound is classified as a skin sensitizer.[5] This indicates that repeated or prolonged skin contact may lead to an allergic reaction.

Mutagenicity

The mutagenic potential of this compound has been investigated using the bacterial reverse mutation assay (Ames test). In one study, the compound did not show mutagenic activity in Salmonella typhimurium and Escherichia coli strains, with or without metabolic activation. However, other sources suggest that it may cause genetic defects, highlighting the need for a comprehensive evaluation of its genotoxic potential.[6]

Carcinogenicity and Reproductive Toxicity

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on internationally recognized guidelines.

Acute Oral Toxicity Study

Guideline: OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method.[4]

Methodology:

-

Test Animals: Healthy, young adult nulliparous and non-pregnant female rats are used.

-

Housing and Feeding: Animals are housed in individual cages under standard laboratory conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle). They are provided with standard laboratory diet and water ad libitum.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. The substance is typically suspended in a suitable vehicle like water.

-

Procedure: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight. Three female rats are used in the first step.

-

Observations: Animals are observed for mortality and clinical signs of toxicity several times on the day of dosing and at least once daily for 14 days. Body weight is recorded weekly.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

-

Endpoint: The LD50 is determined based on the mortality observed at different dose levels.

Acute Dermal Toxicity Study

Guideline: OECD Guideline 402: Acute Dermal Toxicity.[3]

Methodology:

-

Test Animals: Young adult rats (5 males and 5 females) are used.

-

Preparation: Approximately 24 hours before the test, the dorsal area of the trunk of the animals is clipped free of hair.

-

Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The exposure period is 24 hours.

-

Observations: Animals are observed for mortality and signs of toxicity at least once daily for 14 days. Body weights are recorded prior to the application and weekly thereafter.

-

Pathology: All animals are subjected to gross necropsy at the end of the study.

Skin Sensitization: Local Lymph Node Assay (LLNA)

Guideline: OECD Guideline 429: Skin Sensitization: Local Lymph Node Assay.[1]

Methodology:

-

Test Animals: Female mice of a CBA/Ca or CBA/J strain are used.

-

Dose Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Cell Proliferation Measurement: On day 5, a solution of ³H-methyl thymidine is injected intravenously. Five hours later, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.

-

Endpoint: The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater.

Bacterial Reverse Mutation Test (Ames Test)

Guideline: OECD Guideline 471: Bacterial Reverse Mutation Test.[5][7]

Methodology:

-

Tester Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[5]

-

Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

Mechanism of Action and Metabolism

Epoxy Resin Formation

The primary mechanism of action of this compound in industrial applications is its ability to act as a monomer in the formation of epoxy resins. The two highly reactive epoxy groups undergo ring-opening reactions with curing agents, such as amines or anhydrides, to form a cross-linked polymer network. This process is fundamental to the curing of epoxy resins, resulting in a hard, durable material.

Caption: Epoxy resin formation workflow.

Metabolic Pathway

In biological systems, the metabolism of this compound primarily involves the enzymatic hydrolysis of the epoxy rings. This process is catalyzed by epoxide hydrolases, leading to the formation of the corresponding diols. These diols can then be further metabolized and excreted.[8]

Caption: Metabolic pathway of the compound.

Potential Anticancer Mechanism: Topoisomerase Inhibition

One of the proposed mechanisms for the potential anticancer activity of this compound is the inhibition of topoisomerases. These enzymes are crucial for managing DNA topology during replication and transcription. By inhibiting topoisomerases, the compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in cancer cells.

Caption: Topoisomerase inhibition pathway.

Conclusion

This compound is a compound with important industrial applications and potential therapeutic relevance. This guide provides a detailed summary of its physicochemical properties and toxicological profile, including quantitative data and experimental methodologies. While it exhibits low acute toxicity, its classification as a skin sensitizer warrants careful handling. The conflicting data on its genotoxicity and carcinogenicity highlight areas for future research. The elucidated metabolic pathway and the proposed mechanism of topoisomerase inhibition offer valuable insights for researchers in drug development and material science. This comprehensive technical guide serves as a foundational resource for professionals working with this compound, enabling informed decision-making regarding its safe handling, application, and further investigation.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. oecd.org [oecd.org]

- 7. enamine.net [enamine.net]

- 8. Metabolism of the epoxy resin component 2,2-bis[4-(2,3-epoxypropoxy)phenyl]propane, the diglycidyl ether of bisphenol A (DGEBPA) in the mouse. Part II. Identification of metabolites in urine and faeces following a single oral dose of 14C-DGEBPA - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4,4'-Bis(2,3-epoxypropoxy)biphenyl: A Technical Guide

Introduction

4,4'-Bis(2,3-epoxypropoxy)biphenyl, a solid epoxy resin, is a crucial component in the formulation of high-performance polymers. Its rigid biphenyl backbone imparts excellent thermal and mechanical properties to the cured resin, making it a material of interest for advanced composites, adhesives, and coatings in the aerospace, electronics, and automotive industries. A fundamental understanding of its solubility in common organic solvents is paramount for its processing, formulation, and application. This technical guide provides a comprehensive overview of the available solubility information for this compound and details a standardized experimental protocol for its quantitative determination.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively documented in publicly available literature. However, based on the general solubility characteristics of similar epoxy resins, such as Bisphenol A diglycidyl ether (BADGE), a qualitative assessment can be made. The compound is expected to be soluble in a variety of ketone, aromatic hydrocarbon, and ether alcohol solvents. It is generally insoluble in water.

For a closely related compound, Bisphenol A diglycidyl ether (BADGE), some quantitative data is available and can serve as a preliminary reference. For instance, BADGE is soluble in Dimethyl Sulfoxide (DMSO) up to 30 mg/mL and in Ethanol up to 15 mg/mL. It is also reported to be soluble in 100% ethanol, dimethylformamide, and chloroform.

The following table summarizes the expected qualitative solubility of this compound in common organic solvents. Researchers and formulation scientists are encouraged to determine quantitative solubility for their specific applications using the experimental protocols outlined in the subsequent section.

| Solvent Class | Solvent | Expected Qualitative Solubility |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble |

| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble |

| Amides | Dimethylformamide (DMF) | Soluble |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble |

| Alkanes | Hexane, Heptane | Insoluble |

| Water | Insoluble |

Experimental Protocols for Solubility Determination

A precise determination of solubility is critical for many applications. The following protocols describe two common and reliable methods for quantifying the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the solute in the solution by evaporating the solvent and weighing the residue.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or magnetic stirrer with a hot plate

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Analytical balance

-

Drying oven

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a scintillation vial or sealed flask.

-

Seal the container to prevent solvent evaporation.

-

Place the container in a constant temperature shaker or on a magnetic stirrer and agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

-

After equilibration, allow the mixture to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved solids.

-

Transfer the filtered saturated solution to a pre-weighed evaporation dish.

-

Record the exact volume of the solution transferred.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

-

Calculate the solubility in terms of g/L or other desired units.

Spectroscopic Method (UV-Vis)

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and is advantageous for its speed and requirement for smaller sample volumes.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (UV-grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Prepare a Saturated Solution:

-

Follow steps 1-5 of the Gravimetric Method to prepare a filtered saturated solution at a constant temperature.

-

-

Measure Absorbance:

-

Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculate Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for solubility determination.

Unveiling the Solid State: A Technical Guide to the Crystalline Structure and Morphology of 4,4'-Bis(2,3-epoxypropoxy)biphenyl

For researchers, scientists, and professionals in drug development and materials science, a deep understanding of the solid-state properties of chemical compounds is paramount. This guide provides an in-depth technical overview of the crystalline structure and morphology of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key monomer in the synthesis of high-performance epoxy resins. While a complete, publicly available single-crystal X-ray diffraction dataset for this specific molecule is not currently available, this document outlines the established methodologies for its characterization and presents illustrative data based on closely related compounds.

The rigid biphenyl core of this compound imparts exceptional thermal stability and mechanical strength to the resulting polymers.[1] The tendency of this and similar epoxy monomers to crystallize is a critical consideration in the processing and performance of these materials.[2][3] Understanding the crystalline arrangement and morphology is therefore essential for controlling these properties.

Physicochemical and Thermal Properties

A summary of the key physicochemical and thermal properties of this compound is presented in Table 1. This data is crucial for designing crystallization experiments and interpreting characterization results.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₈O₄ | [4] |

| Molecular Weight | 298.33 g/mol | [4] |

| Melting Point | 156 - 160 °C | [5] |

| Boiling Point | 473.6 °C at 760 mmHg | [3] |

| Density | 1.226 g/cm³ | [3] |

Crystalline Structure Determination: Experimental Protocols

The definitive method for elucidating the crystalline structure of a compound is single-crystal X-ray diffraction (SC-XRD), supplemented by powder X-ray diffraction (PXRD) for bulk sample analysis.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals suitable for XRD analysis is a critical first step. A common method for small organic molecules like this compound is slow evaporation from a suitable solvent or solvent system.

-

Solvent Selection: Screen a range of solvents in which the compound has moderate solubility. Good candidates include acetone, ethyl acetate, and toluene.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallizing dish or vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the container with a perforated lid or parafilm with small pinholes to allow for slow evaporation of the solvent at a constant temperature. A controlled environment, free from vibrations, is ideal.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or forceps and allow them to dry.

Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

-

Crystal Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryo-protectant oil.

-

Data Collection: Mount the goniometer on the diffractometer. The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the space group and the arrangement of atoms within the unit cell is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, and bond angles.

While specific crystallographic data for this compound is not publicly available, Table 2 provides an illustrative example of the type of data obtained from an SC-XRD experiment, using data from a related biphenyl compound as a reference.

| Crystallographic Parameter | Illustrative Value (for a related biphenyl compound) |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 9.970(2) |

| b (Å) | 7.185(1) |

| c (Å) | 24.134(2) |

| α (°) | 90 |

| β (°) | 98.795(8) |

| γ (°) | 90 |

| Volume (ų) | 1708.9(5) |

| Z | 4 |

Morphological Analysis: Experimental Protocols

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the size, shape, and surface topography of crystalline materials.

Protocol for Scanning Electron Microscopy (SEM)

-

Sample Preparation: A small amount of the crystalline powder is mounted onto an aluminum SEM stub using double-sided carbon tape.

-

Sputter Coating: To prevent charging of the non-conductive organic crystals under the electron beam, the sample is coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

-

Imaging: The coated sample is loaded into the SEM chamber. The electron beam is scanned across the sample surface, and the emitted secondary electrons are detected to generate a high-resolution image of the crystal morphology. Various magnifications can be used to observe both individual crystals and agglomerates.

Visualizing Structure and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

References

An In-depth Technical Guide to the Health and Safety of 4,4'-Bis(2,3-epoxypropoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for 4,4'-Bis(2,3-epoxypropoxy)biphenyl (CAS No. 2461-46-3), a chemical intermediate used in the synthesis of epoxy resins and other polymers. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may handle or encounter this compound.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.33 g/mol | [1] |

| CAS Number | 2461-46-3 | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 156-158 °C | |

| Boiling Point | 473.6 °C at 760 mmHg (decomposes) | |

| Solubility | Insoluble in water. Soluble in organic solvents such as acetone and toluene. | |

| Vapor Pressure | Not available | |

| LogP | 3.6 |

Synonyms: 4,4'-Biphenyldiol diglycidyl ether; 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bisoxirane.[1]

Toxicological Data

The toxicological profile of this compound indicates potential for skin sensitization and genotoxicity. The available quantitative and qualitative toxicological data are summarized in the following tables.

Acute Toxicity

Table 2: Acute Toxicity Data

| Endpoint | Species | Route | Result | Reference(s) |

| LD50 | Rat | Oral | > 2000 mg/kg bw | |

| LD50 | Rabbit | Dermal | > 2000 mg/kg bw |

Irritation and Sensitization

Table 3: Irritation and Sensitization Data

| Endpoint | Species | Result | Classification | Reference(s) |

| Skin Irritation | Rabbit | Not irritating | Not Classified | [2][3] |

| Eye Irritation | Rabbit | Not irritating | Not Classified | [3] |

| Skin Sensitization | Mouse (LLNA) | Sensitizer | GHS Category 1 | [1][4] |

Genotoxicity

Table 4: Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Classification | Reference(s) |

| Ames Test | S. typhimurium | With and without S9 | Negative | Not mutagenic | |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Positive | Suspected of causing genetic defects (GHS Category 2) | [1] |

| Chromosomal Aberration Test | In vitro | Not specified | Not available |

Carcinogenicity

The carcinogenicity of this compound has not been extensively studied. However, due to its structural similarity to other bisphenol compounds and its genotoxic potential, caution is warranted. The International Agency for Research on Cancer (IARC) has not classified this specific compound.

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments, based on internationally recognized guidelines.

Skin Irritation

The potential for skin irritation is typically assessed using the OECD Guideline 404 for Acute Dermal Irritation/Corrosion.[5][6]

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

A dose of 0.5 g of the test substance, moistened with a suitable vehicle (e.g., water or saline) to form a paste, is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch.

-

The patch is held in place with non-irritating tape, and the trunk of the animal is wrapped with an elastic bandage for a 4-hour exposure period.

-

After 4 hours, the patch and any residual test substance are removed.

-

The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal of the test substance.

-

-

Scoring: The reactions are scored according to a graded scale (e.g., Draize scale). The mean scores for erythema and edema are calculated for each time point.

Eye Irritation

The potential for eye irritation is assessed using the OECD Guideline 405 for Acute Eye Irritation/Corrosion.

-

Test System: Healthy, young adult albino rabbits.

-

Procedure:

-

The eyes of each animal are examined before the test to ensure there are no pre-existing defects.

-

A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

-

The eyelids are held gently together for about one second to prevent loss of the material.

-

The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

-

Scoring: Ocular lesions are scored according to a standardized system.

Skin Sensitization (Local Lymph Node Assay - LLNA)

The skin sensitization potential is determined using the OECD Guideline 429, the Local Lymph Node Assay (LLNA).[7][8][9][10]

-

Test System: Female CBA/J mice.

-

Procedure:

-

The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil).

-

A series of concentrations of the test substance are prepared.

-

For three consecutive days, 25 µL of the test substance solution (or vehicle control) is applied to the dorsum of each ear of the mice.

-

On day 5, the mice are injected intravenously with ³H-methyl thymidine.

-

Five hours after the injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured by liquid scintillation counting.

-

-

Data Analysis: The stimulation index (SI) is calculated as the ratio of thymidine incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3.

In vivo Micronucleus Test

The genotoxic potential is assessed using the OECD Guideline 474 for the Mammalian Erythrocyte Micronucleus Test.[11][12][13][14]

-

Test System: Male and female mice.

-

Procedure:

-

The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control group are also included.

-

Bone marrow is collected at appropriate intervals after treatment (e.g., 24 and 48 hours).

-

Bone marrow smears are prepared on microscope slides and stained.

-

At least 2000 polychromatic erythrocytes (PCEs) per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also determined to assess bone marrow toxicity.

-

-

Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to the vehicle control group. A statistically significant, dose-related increase in the frequency of micronucleated PCEs indicates a positive result.

Signaling Pathways and Mechanisms of Toxicity

While the specific molecular mechanisms of this compound are not fully elucidated, its structural similarity to other bisphenols suggests potential involvement in several key signaling pathways.

Endocrine Disruption

Bisphenol compounds are known endocrine disruptors, primarily through their interaction with nuclear receptors.[15][16][17][18][19]

References

- 1. This compound | C18H18O4 | CID 102824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Evaluation of potential eye or skin irritation/corrosion in rabbit exposed to TiO2 photocatalyst (GST) [eaht.org]

- 4. Local lymph node assay (LLNA): comparison of different protocols by testing skin-sensitizing epoxy resin system components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. The LLNA: A Brief Review of Recent Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specificity of the local lymph node assay (LLNA) for skin sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 11. cebs.niehs.nih.gov [cebs.niehs.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 14. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Ring-Opening Polymerization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ring-opening polymerization (ROP) mechanisms of the bifunctional epoxy monomer, 4,4'-Bis(2,3-epoxypropoxy)biphenyl. This monomer is of significant interest in the development of high-performance polymers due to the rigid and stable biphenyl backbone, which imparts enhanced mechanical strength, thermal stability, and chemical resistance to the resulting polymers.[1] The potential for these polymers to form liquid crystalline structures further enhances properties such as thermal conductivity, making them valuable for advanced applications in electronics, aerospace, and automotive industries.[1]

The polymerization of this compound proceeds through the opening of its two highly reactive epoxy rings. This process can be initiated through several pathways, primarily categorized as anionic, cationic, and amine-induced curing. Each of these mechanisms involves the generation of an active species that nucleophilically attacks the carbon atoms of the epoxy ring, leading to its opening and the subsequent propagation of the polymer chain.

Anionic Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) of epoxides is initiated by a nucleophile, which attacks one of the carbon atoms of the oxirane ring. This attack results in the opening of the ring and the formation of an alkoxide anion. This newly formed alkoxide then acts as the nucleophile for the subsequent monomer, propagating the polymer chain.

Common initiators for anionic ROP of epoxides include alkali metal hydroxides, alkoxides, and organometallic compounds. The polymerization can proceed in a living manner, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Cationic Ring-Opening Polymerization

Cationic ring-opening polymerization (CROP) is initiated by an electrophilic species, typically a strong acid or a Lewis acid, which protonates or coordinates with the oxygen atom of the epoxy ring. This activation makes the epoxy ring more susceptible to nucleophilic attack by another monomer molecule. The propagation proceeds through the formation of an oxonium ion at the end of the growing polymer chain.

Photoinitiators, such as diaryliodonium salts, are commonly used to initiate cationic polymerization upon UV irradiation.[2] This method, known as photocationic polymerization, offers spatial and temporal control over the curing process.

Curing with Amines

The most common industrial method for curing epoxy resins, including this compound, is through the use of amine curing agents. In this mechanism, the primary amine acts as a nucleophile, attacking the epoxy ring and leading to the formation of a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxy group, leading to a branched or cross-linked network. The hydroxyl groups generated during the reaction can also catalyze the epoxy-amine reaction, leading to an autocatalytic effect.[3]

The stoichiometry between the epoxy groups and the active hydrogens of the amine is crucial for achieving optimal properties in the cured resin.[4] Aromatic amines are often used for high-performance applications requiring high thermal stability.

Quantitative Data

The following tables summarize key quantitative data related to the curing of biphenyl-based epoxy resins. It is important to note that much of the detailed kinetic data available is for systems involving curing agents, particularly aromatic amines, rather than for the homopolymerization of this compound.

Table 1: Curing Kinetic Parameters for Biphenyl Epoxy Resin Systems

| Epoxy System | Curing Agent | Method | Activation Energy (Ea) (kJ/mol) | Reference |

| Tetramethyl biphenyl epoxy resin (TMBP) | p-Phenylenediamine (PDA) | Isoconversional (Dynamic DSC) | Varies with conversion | [5] |

| Biphenyl epoxy resin | 4,4'-Diaminodiphenyl sulfone (DDS) | Non-isothermal DSC | Not specified | [6] |

| Bisphenol A epoxy resin (E51) | 4,4'-Diaminodiphenylmethane (DDM) | Non-isothermal DSC | 49.85 | [7] |

| Bisphenol A epoxy resin (E51) | 4,4'-Diaminodiphenyl sulfone (DDS) | Non-isothermal DSC | 63.63 | [7] |

| Bisphenol A epoxy resin (E44) | 4,4'-Diaminodiphenylmethane (DDM) | Non-isothermal DSC | 50.21 | [7] |

| Bisphenol A epoxy resin (E44) | 4,4'-Diaminodiphenyl sulfone (DDS) | Non-isothermal DSC | 64.24 | [7] |

Table 2: Thermal Properties of Cured Biphenyl Epoxy Resins

| Epoxy System | Curing Agent | Glass Transition Temperature (Tg) (°C) | Thermal Stability (Decomposition Temp.) | Reference |

| Biphenyl epoxy resin | Not specified | 192.9 | High | [3] |

| Biphenol liquid crystal epoxy resin | Not specified | 277.2 | 389.85 °C (initial) | [8][9] |

| Tetramethyl biphenyl epoxy resin (TMBP) | p-Phenylenediamine (PDA) | High | High | [5] |

Experimental Protocols

Synthesis of this compound

The primary industrial route for synthesizing this compound involves the reaction of 4,4'-biphenol with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide.[1]

Materials:

-

4,4'-Biphenol

-

Epichlorohydrin

-

Sodium hydroxide (or other suitable base)

-

Solvent (e.g., toluene, isopropanol)

Procedure:

-

Dissolve 4,4'-biphenol in a suitable solvent in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

-

Add a stoichiometric excess of epichlorohydrin to the solution.

-

Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture while maintaining the temperature at a controlled level (typically 60-100 °C).

-

After the addition is complete, continue stirring the mixture for several hours to ensure complete reaction.

-

Separate the organic layer containing the product from the aqueous layer.

-

Wash the organic layer with water to remove residual salts and base.

-

Remove the solvent and excess epichlorohydrin by distillation under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

Curing of this compound with an Aromatic Amine

This protocol describes a general procedure for the thermal curing of this compound with a diamine curing agent, such as 4,4'-diaminodiphenylmethane (DDM) or 4,4'-diaminodiphenyl sulfone (DDS).

Materials:

-

This compound resin

-

Aromatic diamine curing agent (e.g., DDM, DDS)

-

Solvent (optional, for viscosity reduction)

Procedure:

-

Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight (EEW) of the resin and the active hydrogen equivalent weight (AHEW) of the amine.

-

Preheat the epoxy resin to reduce its viscosity.

-

Add the calculated amount of the curing agent to the molten resin and mix thoroughly until a homogeneous mixture is obtained. If using a solvent, dissolve both components in the solvent before mixing.

-

Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

-

Pour the mixture into a preheated mold.

-

Cure the resin in an oven following a specific curing schedule. A typical schedule might involve an initial cure at a lower temperature (e.g., 120-150 °C) for a few hours, followed by a post-cure at a higher temperature (e.g., 180-220 °C) to ensure complete cross-linking.

-

Allow the cured polymer to cool down slowly to room temperature to minimize internal stresses.

Visualizations

Caption: Anionic Ring-Opening Polymerization Workflow.

Caption: Cationic Ring-Opening Polymerization Workflow.

Caption: Amine Curing Mechanism Workflow.

References

- 1. This compound | 2461-46-3 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pure.psu.edu [pure.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Research on the Preparation and Properties of Biphenol Liquid Crystal Epoxy Resin [ouci.dntb.gov.ua]

Methodological & Application

High-Performance Epoxy Resins: Synthesis and Application of 4,4'-Bis(2,3-epoxypropoxy)biphenyl

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 4,4'-Bis(2,3-epoxypropoxy)biphenyl, a key monomer for formulating high-performance epoxy resins. These resins are of significant interest in fields requiring superior thermal and mechanical properties, such as aerospace, electronics, and advanced composites.

Introduction

This compound, also known as biphenyl diglycidyl ether (BP-DGE), is a bifunctional epoxy monomer characterized by its rigid biphenyl backbone. This structural feature imparts exceptional properties to the cured epoxy network, including high glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength compared to conventional epoxy resins like those based on diglycidyl ether of bisphenol A (DGEBA). The rigid molecular structure can also promote the formation of liquid crystalline phases in the cured state, leading to a highly ordered network with anisotropic properties.

These application notes will detail the synthesis of BP-DGE and its subsequent curing with a high-performance aromatic amine, 4,4'-diaminodiphenyl sulfone (DDS), to create a high-performance thermoset. Comparative data with a standard DGEBA/DDS system is provided to highlight the advantages of the biphenyl-based resin.

Data Presentation: Comparative Properties of Cured Epoxy Resins

The following tables summarize the key thermal and mechanical properties of epoxy resins derived from this compound (BP-DGE) and a standard diglycidyl ether of bisphenol A (DGEBA) resin, both cured with 4,4'-diaminodiphenyl sulfone (DDS).

| Thermal Properties | BP-DGE / DDS | DGEBA / DDS | Unit | Notes |

| Glass Transition Temperature (Tg) | ~290.1 | ~183-200 | °C | The rigid biphenyl structure significantly increases the Tg.[1] |

| Decomposition Temperature (TGA, 5% weight loss) | >350 | ~250 | °C | Indicates superior thermal stability of the BP-DGE based resin.[2] |

| Mechanical Properties | BP-DGE / DDS | DGEBA / DDS | Unit | Notes |

| Tensile Strength | Data not available in a directly comparable format | ~56-98 | MPa | [3] |

| Tensile Modulus | Data not available in a directly comparable format | ~2.6-3.5 | GPa | [3] |

| Flexural Strength | Data not available in a directly comparable format | ~85 | MPa | [3] |

| Compressive Strength | Data not available in a directly comparable format | Data available | MPa | [2] |

Note: Direct comparative mechanical property data for BP-DGE/DDS under the same conditions as DGEBA/DDS is limited in the reviewed literature. The provided DGEBA/DDS data is for reference. The superior thermal properties of BP-DGE/DDS strongly suggest enhanced mechanical performance at elevated temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound (BP-DGE)

This protocol is based on a two-step synthesis method involving a ring-opening etherification followed by a ring-closing reaction.

Materials:

-

4,4'-Dihydroxybiphenyl

-

Epichlorohydrin

-

Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

-

Toluene

-

Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Deionized water

Equipment:

-

Reaction vessel with mechanical stirrer, condenser, and nitrogen inlet

-

Heating mantle

-

Water-oil separator

-

Rotary evaporator

-

Vacuum oven

Procedure:

Step 1: Ring-Opening Etherification

-

In a reaction vessel, combine 4,4'-dihydroxybiphenyl with an excess of epichlorohydrin (16-25 times the weight of 4,4'-dihydroxybiphenyl).

-

Add a phase-transfer catalyst (approximately 1% of the weight of 4,4'-dihydroxybiphenyl).

-

Under a nitrogen atmosphere, heat the mixture to 70-100°C and stir for 3-10 hours.

-

Monitor the reaction progress by a suitable method (e.g., HPLC) until the 4,4'-dihydroxybiphenyl content is less than 0.5%.

-

Once the reaction is complete, remove the excess epichlorohydrin by vacuum distillation.

Step 2: Ring-Closing Reaction

-

To the reaction mixture from Step 1, add toluene (17-20 times the initial weight of 4,4'-dihydroxybiphenyl).